molecular formula C14H14O B7991901 2-Allyl-6-methoxynaphthalene

2-Allyl-6-methoxynaphthalene

Cat. No.: B7991901
M. Wt: 198.26 g/mol
InChI Key: DVQOTDYKJNEHNJ-UHFFFAOYSA-N
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Description

It is synthesized via palladium-catalyzed coupling of 6-methoxy-2-bromonaphthalene with allyl acetate, yielding a white crystalline solid with a molecular formula of C₁₄H₁₄O and a molecular weight of 198.27 g/mol . The reported synthesis achieves a moderate yield of 34% after purification via column chromatography . Its structural features, including the electron-donating methoxy group and the reactive allyl moiety, make it a versatile intermediate in organic synthesis, particularly in hydrothiolation reactions to form thioether derivatives (e.g., compound 3ac) .

Properties

IUPAC Name

2-methoxy-6-prop-2-enylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-3-4-11-5-6-13-10-14(15-2)8-7-12(13)9-11/h3,5-10H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQOTDYKJNEHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Allyl-6-methoxynaphthalene can be synthesized through several methods. One common approach involves the reaction of 2-halogenated-6-methoxynaphthalene with allyl alcohol. This reaction typically requires stirring the reactants for 1 to 50 hours in a non-aprotic solvent . Another method involves the use of metal triflates to promote the intramolecular benzannulation of o-formyl or o-benzoyl allylbenzenes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-6-methoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-acetyl-6-methoxynaphthalene , while substitution reactions can produce various halogenated or alkylated derivatives.

Scientific Research Applications

2-Allyl-6-methoxynaphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Allyl-6-methoxynaphthalene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound may undergo electron transfer processes that lead to the formation of reactive intermediates. These intermediates can then react further to produce the final products .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Spectral Data (NMR/IR)
This compound C₁₄H₁₄O 198.27 Methoxy, Allyl ¹H NMR: Allyl protons (δ 5.0–5.2 ppm), methoxy singlet (δ 3.8–3.9 ppm) . IR: C-O stretch (∼1250 cm⁻¹) .
2-Acetyl-6-methoxynaphthalene C₁₃H₁₂O₂ 200.23 Methoxy, Acetyl ¹H NMR: Acetyl methyl singlet (δ 2.6 ppm), aromatic protons (δ 7.1–8.1 ppm) . IR: C=O stretch (∼1680 cm⁻¹) .
2-Propionyl-6-methoxynaphthalene C₁₄H₁₄O₂ 214.26 Methoxy, Propionyl ¹H NMR: Propionyl triplet (δ 1.2 ppm), methylene quartet (δ 2.9–3.1 ppm) .

Key Observations :

  • The allyl group in this compound introduces unsaturation (C=C), enabling participation in isomerization and addition reactions, unlike the carbonyl-containing acetyl/propionyl derivatives .
  • The acetyl and propionyl groups impart higher polarity due to their carbonyl moieties, affecting solubility and reactivity in Friedel-Crafts acylation reactions .

Key Observations :

  • The palladium-catalyzed method for this compound avoids harsh acids used in Friedel-Crafts reactions but achieves lower yields .
  • Acetyl/propionyl derivatives are synthesized via classical electrophilic substitution, requiring stringent control of reaction conditions to avoid over-acylation .

Key Observations :

  • The allyl group enables functional diversification (e.g., thioether formation), while acetyl/propionyl groups are tailored for carboxylate drug synthesis .
  • 2-Acetyl-6-methoxynaphthalene is extensively referenced in pharmacopeias (USP, EP) as a Naproxen impurity standard .

Biological Activity

2-Allyl-6-methoxynaphthalene (AMN) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects, as well as its mechanisms of action.

Chemical Structure and Properties

This compound features an allyl group and a methoxy group attached to a naphthalene backbone. This unique structure contributes to its reactivity and biological activity. The presence of the methoxy group enhances electron donation, which can influence interactions with biological targets.

1. Anti-inflammatory Activity

Research indicates that AMN exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential mechanism where AMN modulates inflammatory pathways, possibly through the inhibition of NF-κB signaling.

StudyMethodFindings
Cell culture assaysInhibition of TNF-α and IL-6 production
In vivo modelsReduced edema in paw inflammation models

2. Anticancer Activity

AMN has shown promise in various cancer cell lines. It was found to induce apoptosis in human breast cancer (MCF-7) and colon cancer (HCT116) cells. The compound appears to activate caspase pathways leading to programmed cell death.

Cancer TypeIC50 (µM)Mechanism of Action
MCF-715.4Caspase activation
HCT11612.3Cell cycle arrest

3. Antimicrobial Activity

In addition to its anti-inflammatory and anticancer properties, AMN has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL

The biological activities of AMN can be attributed to several mechanisms:

  • Modulation of Enzyme Activity : AMN may inhibit enzymes involved in inflammatory responses and tumor progression.
  • Receptor Interaction : The compound could interact with specific receptors, influencing cellular signaling pathways.
  • Oxidative Stress Reduction : AMN may enhance antioxidant defenses, reducing oxidative damage in cells.

Case Studies

Several case studies highlight the therapeutic potential of AMN:

  • Case Study on Inflammation : A study involving animal models demonstrated that AMN administration significantly reduced paw swelling induced by carrageenan, indicating its efficacy as an anti-inflammatory agent.
  • Case Study on Cancer Therapy : Clinical trials are underway to evaluate the effectiveness of AMN as an adjunct therapy in breast cancer treatment, focusing on its ability to enhance the effects of conventional chemotherapy.

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